molecular formula C10H10FNO2 B14811625 3-Cyclopropoxy-2-fluorobenzamide

3-Cyclopropoxy-2-fluorobenzamide

Cat. No.: B14811625
M. Wt: 195.19 g/mol
InChI Key: APGMXWRKKSOEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a cyclopropoxy substituent at the 3-position and a fluorine atom at the 2-position of the benzene ring. Fluorinated benzamides are often explored for their metabolic stability, lipophilicity, and bioactivity due to fluorine’s electronegativity and the steric effects of substituents like cyclopropoxy .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-fluorobenzamide

InChI

InChI=1S/C10H10FNO2/c11-9-7(10(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2,(H2,12,13)

InChI Key

APGMXWRKKSOEIL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2F)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-fluorobenzamide involves several steps. One common method includes the reaction of 3-cyclopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoroaniline to yield 3-Cyclopropoxy-2-fluorobenzamide . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Chemical Reactions Analysis

3-Cyclopropoxy-2-fluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Cyclopropoxy-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Cyclohexyl 3-fluorobenzamide

  • Structure : Substituted with a cyclohexyl group instead of cyclopropoxy.
  • Molecular Weight : 221.27 g/mol (vs. ~223 g/mol for 3-Cyclopropoxy-2-fluorobenzamide, estimated).
  • Cyclopropoxy’s strained ring may improve binding affinity in enzyme pockets due to its unique spatial geometry.
  • Safety Profile : Requires gloves, face shields, and proper ventilation during handling, similar to fluorinated benzamides .

2-Aminobenzamides

  • Structure: Features an amino group at the 2-position instead of fluorine.
  • Applications : Widely used in glycan analysis (e.g., GlycoBase tools for HPLC-based studies) due to their derivatization capabilities .
  • Reactivity: The amino group enables conjugation with glycosylamines, whereas fluorine in 3-Cyclopropoxy-2-fluorobenzamide may confer oxidative stability and resistance to enzymatic degradation .

Comparative Data Table

Property 3-Cyclopropoxy-2-fluorobenzamide N-Cyclohexyl 3-fluorobenzamide 2-Aminobenzamide Derivatives
Molecular Weight (g/mol) ~223 (estimated) 221.27 150–250 (varies by substituent)
Key Substituents 3-Cyclopropoxy, 2-F 3-F, N-Cyclohexyl 2-NH₂, variable R groups
Lipophilicity (LogP) High (cyclopropoxy enhances) Very high (cyclohexyl) Moderate to high
Applications Hypothesized: Enzyme inhibitors Material science intermediates Glycan analysis, drug design
Safety Precautions Gloves, eye protection Gloves, face shields Lab-specific PPE

Research Findings and Limitations

  • Metabolic Stability: Fluorine and cyclopropoxy groups likely improve resistance to cytochrome P450 enzymes compared to amino-substituted analogs .
  • Synthetic Challenges : Cyclopropoxy rings are synthetically demanding due to strain, whereas cyclohexyl groups are more straightforward to introduce .
  • Safety Data: No direct toxicity studies on 3-Cyclopropoxy-2-fluorobenzamide exist, but fluorobenzamides generally require stringent handling protocols to avoid dermal/ocular exposure .

Notes

  • Evidence Gaps: No direct data on 3-Cyclopropoxy-2-fluorobenzamide were found in the provided sources; comparisons are inferred from structural analogs.
  • Extrapolation Risks : Properties like LogP and metabolic stability are theoretical and require experimental validation.
  • Diverse References : Includes glycan analysis methodologies , safety protocols , and molecular design principles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.